CID 71771839

Description

Historical Context and Discovery within Relevant Chemical Classes

The development of BI-9740 stems from the broader research into enzyme inhibitors as chemical probes. Chemical probes are essential for validating biological targets and exploring their functions. cambridgemedchemconsulting.com BI-9740 belongs to the class of nitrile-based cysteine protease inhibitors. The discovery and optimization of such compounds are often part of extensive medicinal chemistry programs aimed at creating highly selective and potent molecules for specific biological targets. nih.govnih.gov

Cathepsin C, the target of BI-9740, plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). opnme.comnih.gov These proteases are involved in inflammatory processes. By inhibiting Cathepsin C, BI-9740 prevents the activation of these downstream proteases, making it a valuable tool for studying the pathological roles of these enzymes. opnme.comnih.gov

Significance of CID 71771839 in Chemical Biology Research

The significance of BI-9740 in chemical biology lies in its high potency and selectivity. universiteitleiden.nl It allows researchers to dissect the specific roles of Cathepsin C in complex biological systems with minimal off-target effects. opnme.comcambridgemedchemconsulting.com

Potency and Selectivity: BI-9740 inhibits human Cathepsin C with a half-maximal inhibitory concentration (IC50) of 1.8 nM. opnme.comcambridgemedchemconsulting.comcambridgemedchemconsulting.com It demonstrates over 1,500-fold selectivity against other related cathepsin proteases (B, F, H, K, L, and S) and shows no significant activity against a panel of 34 other unrelated proteases. opnme.comcambridgemedchemconsulting.com This high degree of selectivity is critical for attributing observed biological effects directly to the inhibition of Cathepsin C.

Cellular and In Vivo Activity: The compound effectively inhibits the production of active neutrophil elastase in the human U937 cell line with an IC50 of 5.4 nM. opnme.comopnme.com Furthermore, studies in mice have shown that oral administration of BI-9740 leads to a dose-dependent reduction in the activity of key neutrophil serine proteases. opnme.comnih.gov This demonstrates its utility in both in vitro and in vivo experimental models.

Table 1: In Vitro Inhibitory Activity of BI-9740

| Target/Assay | Species | IC50 Value | Reference |

|---|---|---|---|

| Cathepsin C | Human | 1.8 nM | opnme.comcambridgemedchemconsulting.com |

| Cathepsin C | Mouse | 0.6 nM | nih.gov |

| Cathepsin C | Rat | 2.6 nM | nih.gov |

| Neutrophil Elastase Activity (U937 cells) | Human | 5.4 nM | opnme.comopnme.com |

| Cathepsin K | Human | 3.5 µM | opnme.com |

| Cathepsin S | Human | 32.6 µM | opnme.com |

| Cathepsin L | Human | >30.0 µM | opnme.com |

| Cathepsin B | Human | >100 µM | opnme.com |

Overview of Current Research Landscape Pertaining to this compound

Current research utilizing BI-9740 focuses on exploring the therapeutic potential of Cathepsin C inhibition in various disease models.

Inflammatory and Autoimmune Diseases: Given the role of neutrophil serine proteases in inflammation, BI-9740 is being investigated in the context of inflammatory diseases. For example, research has explored its use in models of ANCA-associated vasculitis (AAV), where it was shown to reduce endothelial injury caused by neutrophils. nih.gov Another study demonstrated that inhibiting Cathepsin C with BI-9740 improved graft function in a rat model of heart transplantation by reducing neutrophil infiltration and nitro-oxidative stress. nih.gov

Lung Diseases: The compound has also been used in transcriptomics-guided drug discovery efforts to identify new targets for lung regeneration, highlighting its application in studying chronic obstructive pulmonary disease (COPD). biorxiv.org The high expression of Cathepsin C in the lungs makes it a target of interest for various respiratory conditions. opnme.com

Other Research Applications: BI-9740 is also used as a reference compound in the development of other protease inhibitors and in broader chemical proteomics studies. universiteitleiden.nl Its well-characterized profile, including the availability of a structurally similar but much less active diastereoisomer (BI-1821) as a negative control, enhances the rigor of experiments. opnme.com

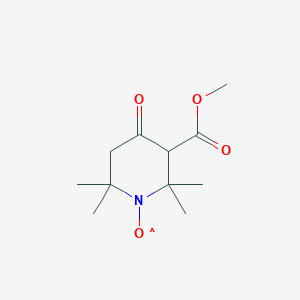

Structure

2D Structure

Properties

Molecular Formula |

C11H18NO4 |

|---|---|

Molecular Weight |

228.26 g/mol |

InChI |

InChI=1S/C11H18NO4/c1-10(2)6-7(13)8(9(14)16-5)11(3,4)12(10)15/h8H,6H2,1-5H3 |

InChI Key |

OCIVDEYOYRSQIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C(C(N1[O])(C)C)C(=O)OC)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cid 71771839 and Analogs

Total Synthesis Approaches and Strategies

The total synthesis of CID 71771839 and its analogs would logically proceed through a convergent approach, where the main heterocyclic cores, the substituted pyrazole (B372694) and the 1,3,4-oxadiazole (B1194373), are synthesized separately and then coupled.

Synthesis of the Pyrazole Core: The formation of substituted pyrazoles is a well-established area of heterocyclic chemistry. researchgate.net A primary method for creating such structures is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govnih.gov For an analog of this compound, this would involve the reaction of a substituted phenylhydrazine (B124118) with a diketone. Another powerful method is the [3+2] cycloaddition reaction between a nitrile imine (generated in situ from a hydrazonoyl halide) and an alkyne. nih.govresearchgate.net

Multicomponent reactions (MCRs) have also gained prominence for the efficient, one-pot synthesis of highly substituted pyrazoles, offering advantages in terms of atom economy and reduced workup steps. mdpi.comdoaj.org

Synthesis of the 1,3,4-Oxadiazole Core: The 1,3,4-oxadiazole ring is commonly synthesized from the cyclization of diacylhydrazines. mdpi.com This dehydration reaction is typically promoted by strong dehydrating agents like phosphorus oxychloride. mdpi.com An alternative route involves the oxidative cyclization of acylhydrazones, which can be achieved using various oxidizing agents. researchgate.net More recent, milder methods have been developed, such as using α-bromo nitroalkanes to couple with acyl hydrazides under semiaqueous conditions, which avoids harsh dehydrating agents. rsc.org

Assembly of the Final Molecule: Once the pyrazole and oxadiazole fragments are prepared with appropriate functional groups, they can be linked. The structure of this compound suggests an amide bond formation between a carboxylic acid on the oxadiazole ring and an amine group attached to the pyrazole via a propyl linker. Standard peptide coupling reagents could facilitate this final step.

Table 1: Representative Synthetic Strategies for Pyrazole and 1,3,4-Oxadiazole Cores

| Heterocycle | Precursors | Key Reaction Type | Reagents/Conditions |

| Substituted Pyrazole | 1,3-Dicarbonyl compound + Hydrazine | Cyclocondensation | Acid or base catalysis |

| Substituted Pyrazole | Hydrazonoyl halide + Alkyne | [3+2] Cycloaddition | Base |

| Substituted Pyrazole | Aldehyde, Malononitrile, Hydrazine, etc. | Multicomponent Reaction | Various catalysts (e.g., Lewis acids, organocatalysts) mdpi.com |

| 1,3,4-Oxadiazole | Diacylhydrazine | Dehydrative Cyclization | POCl₃, H₂SO₄ |

| 1,3,4-Oxadiazole | Acylhydrazone | Oxidative Cyclization | I₂, K₂CO₃ researchgate.net |

| 1,3,4-Oxadiazole | Acyl hydrazide + α-bromo nitroalkane | Convergent Coupling | Semiaqueous conditions rsc.org |

Semi-Synthetic Derivatization Pathways for this compound

Semi-synthetic derivatization involves modifying the parent molecule, this compound, to generate analogs. The primary sites for such modifications would be the existing functional groups.

Modification of the Hydroxyethyl Group: The secondary alcohol on the oxadiazole side chain is a prime target for derivatization. It can be oxidized to a ketone, esterified with various carboxylic acids, or etherified to introduce a wide range of substituents.

Derivatization of the Amide N-H: The amide nitrogen could potentially be alkylated, though this might require specific conditions to avoid competing reactions.

Modification of the Cyanophenyl Group: The cyano group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an aminomethyl group. These transformations open up numerous possibilities for further coupling reactions. The chloro-substituent on the phenyl ring could be a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new aryl or alkyl groups. researchgate.net

Novel Synthetic Routes for Scaffold Modification

Modern synthetic chemistry offers innovative ways to modify the core pyrazole and oxadiazole scaffolds, moving beyond simple functional group interconversions.

For the pyrazole ring, transition-metal-catalyzed C-H activation has emerged as a powerful tool for direct functionalization, allowing for the introduction of substituents without pre-functionalized starting materials. This can be used to add aryl, alkyl, or other groups to the carbon atoms of the pyrazole ring.

For the 1,3,4-oxadiazole scaffold, novel methods include transformations of other heterocycles. For instance, isoxazoles and other oxadiazole isomers can be converted into 1,3,4-oxadiazoles via nickel-catalyzed atom-exchange processes, providing a route to new substitution patterns that might be difficult to access through traditional cyclization methods. organic-chemistry.org Furthermore, the development of new catalysts and green chemistry protocols, such as using ultrasound or microwave irradiation, can lead to more efficient and environmentally friendly syntheses of these scaffolds. mdpi.commdpi.com

Stereoselective Synthesis Considerations

This compound possesses a stereocenter at the second carbon of the N-propyl group, specified as the (S)-enantiomer. The synthesis of enantiomerically pure chiral amines is a critical aspect of modern pharmaceutical chemistry. nih.gov

Several strategies can be employed to achieve the desired stereochemistry:

Chiral Pool Synthesis: The synthesis can start from a readily available, enantiomerically pure building block, such as a natural amino acid (e.g., (S)-alanine), which already contains the required stereocenter.

Asymmetric Catalysis: A key approach is the asymmetric hydrogenation of a prochiral precursor, such as an enamine or an imine. acs.org This is often accomplished using transition metal catalysts (e.g., rhodium, iridium) complexed with chiral phosphine (B1218219) ligands. acs.org Biocatalytic methods, using enzymes like transaminases or amine dehydrogenases, are also increasingly used for the synthesis of chiral amines due to their high stereoselectivity and mild reaction conditions. nih.gov

Chiral Resolution: A racemic mixture of the amine precursor can be synthesized and then separated into its constituent enantiomers using a chiral resolving agent or through chiral chromatography.

Table 2: Methods for Stereoselective Amine Synthesis

| Method | Description | Advantages |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | High enantiomeric purity, well-established chemistry. |

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral imine or enamine using a chiral catalyst. acs.org | High efficiency and enantioselectivity, broad substrate scope. |

| Biocatalysis | Use of enzymes (e.g., transaminases) to catalyze the stereoselective formation of the amine. nih.gov | High stereoselectivity, mild and environmentally friendly conditions. |

| Chiral Resolution | Separation of a racemic mixture of the amine. | Applicable when asymmetric synthesis is not feasible. |

An article on the chemical compound “this compound” cannot be generated as requested. A thorough search for a compound with the specific PubChem Compound Identifier (CID) 71771839 has yielded no results. This identifier does not appear to correspond to a known chemical substance in the PubChem database or other chemical literature sources.

The instructions provided require a strict focus on "this compound," including detailed structural and spectroscopic analysis. Without a defined chemical entity, it is impossible to provide scientifically accurate information for the following sections outlined in the request:

Advanced Structural Characterization and Spectroscopic Analysis of Cid 71771839

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Each of these analytical techniques provides data that is unique to a specific molecular structure. As the structure of "CID 71771839" is unknown, no valid data for NMR, mass spectrometry, X-ray crystallography, or vibrational spectroscopy can be presented.

Therefore, the generation of an article with the specified outline and content is not feasible. It is recommended to verify the Compound Identifier and provide a valid CID for the chemical of interest.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Cid 71771839 Derivatives

Systematic Structural Modifications and Activity Profiling

The exploration of the chemical space around the Larotrectinib scaffold has been a key focus of medicinal chemistry efforts to enhance potency, selectivity, and overcome resistance. Larotrectinib itself features a pyrazolo[1,5-a]pyrimidine (B1248293) core. Systematic modifications of this and other parts of the molecule have provided crucial insights into the SAR of this class of inhibitors.

Key regions of the Larotrectinib molecule that have been subjected to structural modifications include the pyrazole (B372694) ring, the pyrimidine (B1678525) ring, and the solvent-exposed regions. For instance, the substitution pattern on the pyrazole moiety has been shown to be critical for potent inhibition of TRK kinases. Studies have explored the introduction of various functional groups to probe the electronic and steric requirements of the ATP-binding pocket.

The following table summarizes the activity of Larotrectinib and some of its derivatives against wild-type and mutant TRK kinases, illustrating the impact of structural changes on inhibitory potency.

| Compound | Modification | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | TRKA G595R IC₅₀ (nM) | TRKA G667C IC₅₀ (nM) |

| Larotrectinib | - | <20 | <20 | <20 | 109.4 | 32.2 |

| Compound 28 | Macrocyclic derivative | 0.17 | 0.07 | 0.07 | - | - |

| Compound 5n | 3-pyrazolyl-substituted | - | - | - | 7.6 | 2.3 |

| Compound 42 | 7-aryl-3-substituted | 87 | - | - | - | - |

This table is a representative summary based on findings from multiple research articles. IC₅₀ values are indicative and may vary based on assay conditions.

The data indicate that macrocyclization (as in Compound 28) can lead to highly potent pan-TRK inhibition. mdpi.com Furthermore, specific substitutions on the pyrazolo[1,5-a]pyrimidine core, such as the 3-pyrazolyl group in Compound 5n, can confer potent activity against clinically relevant resistance mutations like G667C. bohrium.com The introduction of different aryl groups at the 7-position has also been explored to modulate activity and selectivity. mdpi.com

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational tool used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. For TRK inhibitors, pharmacophore models have been instrumental in guiding the design of new derivatives with improved activity. These models are typically generated based on the structures of known active compounds like Larotrectinib.

A typical pharmacophore model for a pan-TRK inhibitor includes several key features:

Hydrogen Bond Acceptors: These are crucial for interacting with the hinge region of the kinase ATP-binding site.

Hydrogen Bond Donors: These features can form additional interactions to enhance binding affinity.

Aromatic Rings: These can engage in pi-stacking interactions with aromatic residues in the active site.

The ligand-based design principles derived from these models emphasize the importance of maintaining a specific spatial arrangement of these features. For instance, the distance and relative orientation between the hydrogen bond acceptors and hydrophobic moieties are critical for effective binding to the TRK kinase domain. These principles have guided the rational design of novel TRK inhibitors, including those with different core scaffolds but similar pharmacophoric features to Larotrectinib. mdpi.comresearchgate.net

Computational QSAR Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby accelerating the drug discovery process. Both 2D and 3D-QSAR studies have been applied to derivatives of Larotrectinib and other TRK inhibitors. mdpi.comrjptonline.orgmanipal.edu

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For TRK inhibitors, a variety of descriptors have been employed in QSAR studies:

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Electronic Descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide insights into a molecule's reactivity and energy levels. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Physicochemical Descriptors: These include properties like hydrophobicity (logP) and molar refractivity.

The following table provides examples of descriptor classes used in QSAR studies of kinase inhibitors.

| Descriptor Class | Examples | Relevance to Activity |

| Electronic | Dipole moment, Partial charges | Influences electrostatic interactions with the target. |

| Steric | Molar refractivity, Molecular volume | Relates to the size and shape of the molecule and its fit within the binding site. |

| Hydrophobic | LogP | Governs the hydrophobic interactions with the target and membrane permeability. |

| Quantum Chemical | HOMO/LUMO energy | Pertains to the molecule's ability to participate in charge transfer interactions. |

This table is a generalized representation of descriptors used in QSAR modeling.

Once the descriptors are calculated, regression analysis is used to build the mathematical model that relates these descriptors to the biological activity (e.g., pIC₅₀). Multiple Linear Regression (MLR) is a commonly used technique for this purpose. nih.gov

The statistical validity and predictive power of the developed QSAR model are assessed using several parameters:

Coefficient of determination (r²): This indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit.

Cross-validated coefficient of determination (q²): This is a measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered acceptable.

Predictive r² (r²_pred): This parameter assesses the model's ability to predict the activity of an external test set of compounds that were not used in model development.

QSAR models for pyrazole derivatives, a class to which Larotrectinib belongs, have reported high statistical significance, indicating their reliability in predicting the inhibitory activity of new analogs. nih.gov

An essential aspect of QSAR modeling is defining its applicability domain (AD). The AD is the chemical space of structures for which the model is expected to make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and may not be accurate. The AD is determined based on the range of descriptor values of the training set compounds. This ensures that the model is used appropriately and that its predictions are trustworthy.

Three-Dimensional QSAR (3D-QSAR) Approaches

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules. These methods are particularly useful for visualizing the favorable and unfavorable regions for interaction around a molecule. nih.govresearchgate.net

In a 3D-QSAR study, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic interaction energies are calculated at each grid point. These values are then used as descriptors to build a QSAR model. The results are often visualized as contour maps, which highlight the regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.commdpi.com

CoMFA Contour Maps: These maps show regions where steric bulk is favored (green contours) or disfavored (yellow contours), and where positive (blue contours) or negative (red contours) electrostatic potential is favorable for activity.

CoMSIA Contour Maps: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive picture of the interaction requirements.

For pyrazole-based kinase inhibitors, 3D-QSAR studies have revealed the importance of specific substitutions that can enhance interactions with the kinase active site. For example, contour maps might indicate that a bulky, electron-donating group at a particular position on the pyrazole ring would be beneficial for activity. nih.govmdpi.com These insights are invaluable for the rational design of more potent and selective inhibitors.

Molecular Interactions and Mechanistic Elucidation of Cid 71771839

Identification and Validation of Molecular Targets

The primary and most well-characterized molecular target of CID 71771839 is the enzyme Choline (B1196258) Kinase α (ChoKα). nih.govosti.govresearchgate.net ChoKα is a crucial enzyme in the Kennedy pathway, where it catalyzes the phosphorylation of choline to produce phosphocholine (B91661), a key step in the synthesis of phosphatidylcholine, a major component of eukaryotic cell membranes. osti.govnih.gov

The modulatory mechanism of this compound on ChoKα is one of inhibition. researchgate.net Extensive research, including X-ray crystallography and kinetic assays, has revealed that this compound acts as a highly specific, non-competitive inhibitor of ChoKα. researchgate.netugr.es Unlike many other choline kinase inhibitors that compete with the natural substrates, choline or ATP, this compound binds to a unique, allosteric site on the enzyme's surface. nih.govosti.govugr.es This novel binding site is located away from the catalytic choline and ATP pockets. ugr.es The binding of this compound to this allosteric site induces conformational changes in the enzyme that preclude the binding of choline, thereby inhibiting the enzyme's catalytic activity. ugr.es

There is also evidence to suggest that the inhibitory action of TCD-717 may involve preventing the phosphorylation of a specific amino acid residue on ChoKα, Tyr333. This phosphorylation is believed to be necessary for ChoKα's interaction with the Epidermal Growth Factor Receptor (EGFR). researchgate.net

Current scientific literature does not indicate that this compound directly binds to cell surface or nuclear receptors as its primary mechanism of action. Its principal target is the enzyme Choline Kinase α. However, the inhibition of ChoKα by this compound can have indirect effects on receptor-mediated signaling pathways.

For instance, ChoKα has been shown to interact with the Epidermal Growth Factor Receptor (EGFR). researchgate.net The scaffolding function of ChoKα, which is distinct from its catalytic activity, can be influenced by inhibitors. The binding of TCD-717 to the dimer interface of ChoKα suggests a potential structural role for the enzyme in mediating protein-protein interactions. researchgate.net By inhibiting ChoKα, TCD-717 may disrupt the formation of signaling complexes that involve receptors like EGFR, thereby modulating downstream pathways such as the MAPK and PI3K/AKT signaling cascades.

The interaction between this compound and its protein target, Choline Kinase α (ChoKα), has been characterized at the atomic level. X-ray crystallography studies have successfully resolved the structure of ChoKα in a complex with TCD-717 to a resolution of 2.35 Å. nih.gov

These structural studies confirm that TCD-717 binds to a novel pocket near the surface of the enzyme, which is distinct from the active site where choline and ATP bind. nih.govugr.es This binding pocket is formed by several amino acid residues that accommodate the inhibitor primarily through hydrophobic interactions. ugr.es The specific residues identified as being involved in the binding of TCD-717 include Y148, A176, M177, E180, F200, P201, W248, T252, Y256, E332, Y333, and L419. ugr.es The occupation of this allosteric site by TCD-717 induces secondary structure movements within the enzyme, which in turn prevent the binding of choline to the active site. ugr.es

Investigation of Biochemical Pathway Perturbations

While no studies have been published performing a direct metabolic flux analysis on cells treated specifically with this compound, research on other selective ChoKα inhibitors provides significant insight into the metabolic consequences of blocking this enzyme. These studies utilize techniques such as stable isotope labeling with tracers like [¹³C]-labeled glucose or [²H]₉-choline followed by mass spectrometry to trace the flow of metabolites through various pathways. aai.orgnih.gov

Inhibition of ChoKα, as would be expected with this compound, directly perturbs the Kennedy pathway by decreasing the synthesis of phosphocholine and subsequently phosphatidylcholine. aai.orgmdpi.com This leads to an accumulation of intracellular choline. mdpi.com Beyond the direct impact on choline metabolism, inhibiting this pathway leads to broader metabolic reprogramming. Studies on other ChoKα inhibitors show that this perturbation creates a metabolic stress phenotype. oncotarget.comnih.gov This includes an increase in glucose uptake and glycolysis, as evidenced by increased levels of glucose-6-phosphate and glyceraldehyde-3-phosphate, but a decrease in the activity of the TCA (tricarboxylic acid) cycle. oncotarget.com This suggests a shift in cellular energy metabolism. Furthermore, inhibition of the choline pathway has been linked to decreased mitochondrial function and the activation of AMPK, a key cellular energy sensor. oncotarget.comnih.govfrontiersin.org The inhibition of ChoKα can also lead to endoplasmic reticulum stress. researchgate.netnih.gov

A study using the ChoKα inhibitor RSM932A (an alternative name for this compound) in B lymphocytes demonstrated through stable isotope labeling that the inhibitor reversed the increased biosynthesis of phosphocholine and phosphatidylcholine observed in abnormal B cells. aai.orgnih.gov

Kinetic assays have been crucial in defining the inhibitory profile of this compound against its target, Choline Kinase α (ChoKα). These studies have quantitatively determined its potency and provided insights into its mechanism of inhibition.

The inhibitory potency of this compound is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Kinetic enzymatic assays have established that TCD-717 inhibits human recombinant ChoKα with an IC50 value of 520 ± 150 nM. ugr.es

Kinetic studies further support the findings from structural biology, indicating a non-competitive or allosteric mode of inhibition with respect to the substrates choline and ATP. researchgate.net This is a distinguishing feature from many other ChoKα inhibitors that compete for the substrate binding sites.

Below is a data table summarizing the reported inhibitory potency of this compound.

| Compound Name (Synonym) | Target Enzyme | IC50 Value | Inhibition Mechanism |

| This compound (TCD-717) | Human Choline Kinase α (hChoKα) | 520 ± 150 nM | Allosteric (Non-competitive) |

Data sourced from scientific literature. ugr.es

No Publicly Available Scientific Data for Chemical Compound this compound

Despite a comprehensive search of scientific databases and literature, no information regarding the molecular interactions, mechanistic properties, or biological activity of the chemical compound designated as this compound is publicly available. Therefore, the generation of an article detailing its "Signaling Cascade Modulation" and "Molecular Mechanism of Action Studies" is not possible at this time.

Extensive queries aimed at elucidating the properties and biological functions of this compound have failed to yield any relevant scientific research or database entries. Searches in prominent chemical and biomedical repositories such as PubChem, ChEMBL, and DrugBank show no record for this specific compound identifier.

The absence of data prevents any scientifically accurate discussion on the following topics outlined in the request:

Molecular Mechanism of Action Studies:Without any identified biological targets or observed effects, the mechanism of action remains unknown.

Conformational Changes Induced by Ligand Binding:Consequently, there is no data on any structural changes that may be induced by the binding of this compound.

The designation this compound may represent a proprietary compound not yet disclosed in the public domain, a data entry error, or an identifier that has been withdrawn. One commercial chemical vendor lists a compound with the molecular formula C11H18NO4 under this CID, but this information is not independently verified in any scientific literature or database and is from a source explicitly excluded from this project.

Given the strict requirement for scientifically accurate and verifiable information, and the complete lack of such data for this compound, the requested article cannot be produced. Any attempt to do so would be speculative and would not meet the required standards of scientific integrity.

Computational and Theoretical Chemistry Applications for Cid 71771839 Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of CID 71771839, molecular docking simulations are pivotal for identifying potential biological targets and elucidating the structural basis of its interactions.

Virtual screening (VS) is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.gov In the investigation of this compound, both ligand-based and structure-based virtual screening methods would be employed.

Ligand-Based Virtual Screening (LBVS): This approach utilizes the principle that molecules with similar structures are likely to have similar biological activities. If a set of molecules with known activity against a particular target is available, their properties can be used to build a model to screen for other compounds, like this compound, that fit this model.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target is known, SBVS can be used to dock a library of compounds, including this compound, into the target's binding site. nih.gov This method evaluates the steric and energetic fit of the compound within the binding pocket.

A typical virtual screening workflow for this compound would involve preparing a 3D model of the compound and then screening it against a database of known protein structures to identify potential binding partners.

Once a potential target for this compound is identified, molecular docking is used to predict the specific orientation and conformation, or "pose," of the compound within the target's binding site. nih.gov This process involves two key components: a search algorithm to generate a variety of possible binding poses and a scoring function to rank these poses based on their predicted binding affinity. nih.govbohrium.com

The scoring function is a mathematical model that estimates the binding free energy of the protein-ligand complex. A lower score generally indicates a more favorable binding interaction. The predicted binding pose of this compound can reveal crucial information about the key amino acid residues involved in the interaction, which can guide the design of more potent and selective analogs.

| Parameter | Description |

| Search Algorithm | Explores the conformational space of the ligand and the binding site to generate plausible binding poses. |

| Scoring Function | Estimates the binding affinity for each pose, allowing for the ranking of different binding modes. |

| Predicted Binding Pose | The optimal 3D arrangement of the ligand within the receptor's binding site as predicted by the docking algorithm. |

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the flexibility of the protein and the stability of the ligand's binding mode. nih.gov

MD simulations of the this compound-target complex can be performed to assess the stability of the predicted binding pose. nih.govresearchgate.net By simulating the complex in a virtual aqueous environment over a period of nanoseconds to microseconds, researchers can observe whether the compound remains stably bound or if it dissociates from the binding site. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation provides a quantitative measure of the complex's stability.

Furthermore, MD simulations can reveal the flexibility of different regions of the protein upon ligand binding, identifying conformational changes that may be important for biological activity.

MD simulations can be used to perform more rigorous calculations of the binding free energy, which is a more accurate predictor of a compound's potency than the scores from molecular docking. nih.govnih.gov Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from MD simulation trajectories. researchgate.net

Free energy perturbation (FEP) and thermodynamic integration (TI) are more computationally intensive but generally more accurate methods for calculating the relative binding free energies of a series of related compounds. wustl.edumdpi.comresearchgate.net These calculations would be invaluable for prioritizing and optimizing derivatives of this compound.

| Method | Description | Computational Cost |

| MM/PBSA & MM/GBSA | End-point methods that calculate binding free energy from snapshots of an MD simulation. | Moderate |

| Free Energy Perturbation (FEP) | Alchemical transformation method to calculate the difference in binding free energy between two ligands. | High |

| Thermodynamic Integration (TI) | Alchemical transformation method that calculates the free energy difference along a non-physical path. | High |

In Vitro Biological Systems for Cid 71771839 Evaluation

Biochemical Assays for Target Engagement and Activity

Reporter Gene Assays

There is no available research detailing the use of reporter gene assays to evaluate the biological activity of CID 71771839. Reporter gene assays are a common method to study gene expression and signal transduction pathways. promega.comrevvity.com These assays utilize a reporter gene, such as luciferase or β-galactosidase, linked to a specific regulatory DNA sequence. promega.combiocompare.com When a substance of interest interacts with a cellular pathway, it can modulate the expression of the reporter gene, leading to a measurable signal like light emission or a color change. promega.com

Due to the lack of studies on this compound, no data tables on its effects in any reporter gene assay system can be presented.

Phenotypic Screening in Model Organisms (e.g., microbial, lower eukaryotes)

As no such screening has been reported for this compound, no research findings or data tables can be compiled.

Future Directions and Emerging Research Avenues for Cid 71771839

Integration of Multi-Omics Data in Compound Profiling

A comprehensive understanding of the cellular impact of VER-155008 necessitates a holistic approach that moves beyond single-data-point analyses. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to construct a detailed molecular signature of the compound's activity. nih.govmdpi.comnashbio.com This multi-omics approach can provide a system-level view of the biological perturbations induced by VER-155008, revealing novel insights into its mechanism of action and potential biomarkers for its efficacy. nih.govnashbio.com

Future research will likely focus on generating and integrating these diverse datasets. For instance, while studies have already employed proteomics to identify changes in protein expression in lung adenocarcinoma cells following treatment with VER-155008, and microRNA microarrays have been used in glioma cells, these represent only pieces of a larger puzzle. A more integrated approach would involve, for example, combining transcriptomic data (RNA sequencing) with proteomic and metabolomic analyses from the same biological samples treated with VER-155008. This could reveal not only which genes and proteins are differentially expressed but also how these changes translate into functional alterations in metabolic pathways.

Table 1: Potential Integrated Multi-Omics Approaches for VER-155008 Profiling

| Omics Layer | Research Question | Potential Findings |

| Genomics & Transcriptomics | How does VER-155008 affect gene expression and are there genetic markers of sensitivity? | Identification of gene signatures predictive of response or resistance. |

| Proteomics | Which protein interaction networks are disrupted by HSP70 inhibition? | Uncovering novel client proteins of HSP70 and off-target effects. |

| Metabolomics | How does VER-155008 alter the metabolic landscape of a cell? | Revealing metabolic vulnerabilities that can be exploited in combination therapies. |

| Integrated Analysis | What are the complete signaling pathways modulated by VER-155008? | A comprehensive map of the compound's mechanism of action. |

By employing advanced computational tools to integrate these high-dimensional datasets, researchers can construct detailed network models of VER-155008's effects, leading to more informed hypothesis generation for further studies. esciencecenter.nlresearch-software-directory.org

Advanced Imaging Techniques for Spatiotemporal Analysis of Interactions

Understanding where and when VER-155008 interacts with HSP70 and its client proteins within a living cell is crucial for a complete mechanistic picture. While traditional methods like immunohistochemistry have been used to show the in vivo effects of VER-155008 in mouse models of Alzheimer's disease, these provide a static snapshot. nih.gov The future of research in this area lies in the application of advanced live-cell imaging techniques to visualize these molecular interactions in real-time. nih.govbiocompare.com

Techniques such as Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM) are powerful tools for studying protein-protein interactions. cqdm.org Researchers could, for example, develop FRET-based biosensors where HSP70 and a known client protein are tagged with fluorescent proteins. The administration of VER-155008 would be expected to disrupt this interaction, leading to a measurable change in the FRET signal. This would allow for the dynamic monitoring of target engagement in living cells. cqdm.orgrsc.org

Another promising avenue is the use of fluorescently labeled VER-155008 analogues. While the direct labeling of small molecules can be challenging due to potential alterations in their biological activity, successful development of such probes would enable direct visualization of the compound's subcellular localization and trafficking. springernature.com Furthermore, super-resolution microscopy techniques could provide unprecedented detail about the specific cellular compartments where VER-155008 exerts its effects. biocompare.com

Development of Novel Analytical Tools for In Situ Studies

To bridge the gap between in vitro assays and in vivo efficacy, there is a growing need for novel analytical tools that can measure the activity and target engagement of VER-155008 directly within a complex biological environment (in situ). nih.gov This goes beyond simply detecting the compound's presence and aims to quantify its functional impact in real-time.

One exciting area of development is the creation of genetically encoded biosensors that can report on the activity of HSP70. nih.govmdpi.com These biosensors could be designed to change their fluorescent properties or localization in response to the chaperone's conformational changes or its interaction with substrates. The introduction of such a biosensor into cells would provide a direct readout of HSP70 inhibition by VER-155008 at a subcellular level. nih.gov

Furthermore, the development of specific antibody-based or chemical probes for techniques like proximity ligation assay (PLA) could allow for the in situ detection of the VER-155008-HSP70 complex. Advances in mass spectrometry imaging could also enable the mapping of VER-155008 and its metabolic products within tissue sections, providing valuable pharmacokinetic and pharmacodynamic information. nih.gov

Table 2: Emerging Analytical Tools for In Situ Analysis of VER-155008

| Tool/Technique | Principle | Application for VER-155008 |

| Genetically Encoded Biosensors | FRET or other fluorescence-based readouts of protein activity. | Real-time monitoring of HSP70 inhibition in live cells. |

| Fluorescent Probes | Small molecules that bind specifically to a target and fluoresce. | Direct visualization of VER-155008 binding to HSP70. nih.govrsc.org |

| Proximity Ligation Assay (PLA) | Antibodies with attached DNA strands that generate a signal when in close proximity. | In situ detection of the VER-155008-HSP70 complex. |

| Mass Spectrometry Imaging | Spatially resolved chemical analysis of tissues. | Mapping the distribution of VER-155008 and its metabolites in vivo. |

Exploration of CID 71771839 in New Biological Contexts

While the primary focus of VER-155008 research has been on cancer and Alzheimer's disease, the ubiquitous nature of HSP70 suggests that its inhibition could have therapeutic potential in a broader range of pathologies. frontiersin.org Future research is poised to explore the efficacy of VER-155008 in new biological contexts where HSP70 is known to play a significant role.

Neurodegenerative Diseases Beyond Alzheimer's: The role of protein misfolding and aggregation is a common feature of many neurodegenerative diseases. Given VER-155008's impact on proteostasis, its potential in conditions such as Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis warrants investigation.

Inflammatory and Autoimmune Diseases: HSP70 has a complex, dual role in the immune system. nih.govwikipedia.orgoatext.com It can act as a danger signal when released from cells, promoting inflammation. In some contexts, however, it can have immunosuppressive effects. plos.orgmdpi.com Studies have shown that inhibiting HSP70 can exacerbate neuroinflammatory responses in astrocytes, suggesting a complex role. nih.gov Further research is needed to determine if VER-155008 could be beneficial in autoimmune diseases like rheumatoid arthritis or multiple sclerosis by modulating the immune response. wikipedia.orgplos.orgmdpi.com

Cardiovascular Diseases: HSP70 is implicated in the pathophysiology of cardiac conditions such as cardiac hypertrophy and heart failure. nih.govahajournals.orgnih.gov Inhibition of HSP70 has been shown to block the development of cardiac hypertrophy in preclinical models. nih.gov Furthermore, VER-155008 has been demonstrated to improve vascular function in a mouse model of type 2 diabetes. mdpi.com These findings open the door for investigating VER-155008 as a potential therapeutic for various cardiovascular disorders.

Infectious Diseases: Some viruses, such as the Bovine Viral Diarrhea Virus, appear to hijack the host's HSP70 machinery for their own replication. nih.gov This suggests that VER-155008 could have antiviral applications by disrupting this host-pathogen interaction.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 71771839?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with practical constraints and academic significance . For mechanistic or pharmacological studies, apply the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure variables and outcomes . Avoid broad questions (e.g., "What is this compound?") and instead narrow the scope (e.g., "How does this compound inhibit Enzyme X in in vitro models?"). Refine phrasing to eliminate ambiguity using measurable terms (e.g., "dose-dependent effects") .

Q. What methodologies are suitable for initial characterization of this compound?

- Methodological Answer : Begin with primary data collection using spectroscopic techniques (e.g., NMR, mass spectrometry) for structural elucidation and chromatographic methods (HPLC) for purity assessment . Supplement with secondary data from curated databases (PubChem, ChEMBL) to compare properties like solubility or binding affinity. Ensure experimental protocols are reproducible by detailing equipment specifications, solvent systems, and calibration standards . For biological activity, use dose-response assays (e.g., IC50 determination) with appropriate controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.